molecular formula C13H19NO3 B12741311 Pentanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- CAS No. 93094-25-8

Pentanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-

Cat. No.: B12741311
CAS No.: 93094-25-8
M. Wt: 237.29 g/mol
InChI Key: FIBVYIHLWQDQBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-: is an organic compound that belongs to the class of amides It is characterized by the presence of a pentanamide group attached to a 4-hydroxy-3-methoxyphenylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pentanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- typically involves the reaction of 4-hydroxy-3-methoxybenzylamine with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Pentanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.

    Reduction: The compound can be reduced at the amide group to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or thiols in the presence of a suitable catalyst.

Major Products:

    Oxidation: Quinones and related derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Pentanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- is used as a building block in organic synthesis. Its functional groups allow for further derivatization, making it a versatile intermediate in the synthesis of more complex molecules.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to natural substrates makes it a useful probe in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its amide linkage and phenolic hydroxyl group are key features that can be exploited in drug design for targeting specific biological pathways.

Industry: In the materials science industry, Pentanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- can be used in the development of new polymers and materials with specific properties, such as enhanced thermal stability or improved mechanical strength.

Mechanism of Action

The mechanism of action of Pentanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic hydroxyl group can form hydrogen bonds with active site residues, while the amide linkage can participate in various non-covalent interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

    N-(4-Methoxyphenyl)pentanamide: This compound is structurally similar but lacks the hydroxyl group, which can significantly alter its chemical reactivity and biological activity.

Uniqueness: Pentanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- is unique due to the presence of both the hydroxyl and methoxy groups on the phenyl ring, which can influence its chemical and biological properties

Properties

CAS No.

93094-25-8

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

N-[(4-hydroxy-3-methoxyphenyl)methyl]pentanamide

InChI

InChI=1S/C13H19NO3/c1-3-4-5-13(16)14-9-10-6-7-11(15)12(8-10)17-2/h6-8,15H,3-5,9H2,1-2H3,(H,14,16)

InChI Key

FIBVYIHLWQDQBL-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NCC1=CC(=C(C=C1)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.